molecular formula C14H18N4O2 B2864940 (5R,7S)-N-(1-Cyanocyclobutyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide CAS No. 2418596-04-8

(5R,7S)-N-(1-Cyanocyclobutyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide

Cat. No. B2864940
CAS RN: 2418596-04-8
M. Wt: 274.324
InChI Key: CFYYESOBFRJMPO-BDAKNGLRSA-N
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Description

The compound is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms. Pyrazoles are known for their diverse biological activities and are found in many pharmaceutical drugs .


Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The (5R,7S) notation indicates the configuration of the chiral centers in the molecule. The N-(1-Cyanocyclobutyl) indicates a cyanocyclobutyl group attached to the nitrogen of the pyrazole ring .


Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions, including substitutions, additions, and oxidations, depending on the specific substituents present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific substituents and their positions in the molecule. These could include factors like solubility, melting point, boiling point, and stability .

Safety And Hazards

The safety and hazards associated with the compound would depend on its specific biological activities. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. This could include in vitro and in vivo studies to determine its pharmacological effects .

properties

IUPAC Name

(5R,7S)-N-(1-cyanocyclobutyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-8-6-10-11(9(2)20-8)17-18-12(10)13(19)16-14(7-15)4-3-5-14/h8-9H,3-6H2,1-2H3,(H,16,19)(H,17,18)/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYYESOBFRJMPO-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(O1)C)NN=C2C(=O)NC3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C([C@@H](O1)C)NN=C2C(=O)NC3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5R,7S)-N-(1-Cyanocyclobutyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide

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